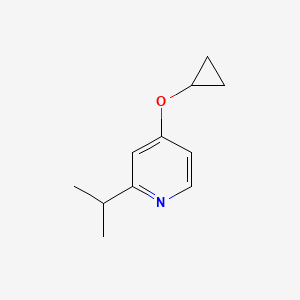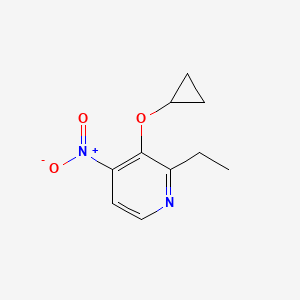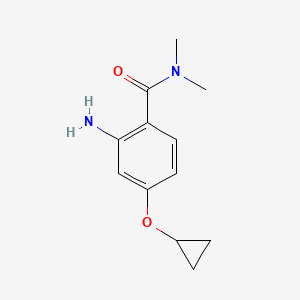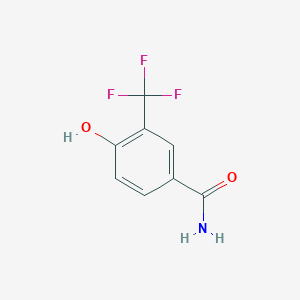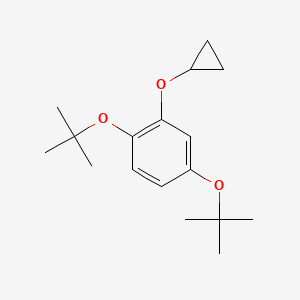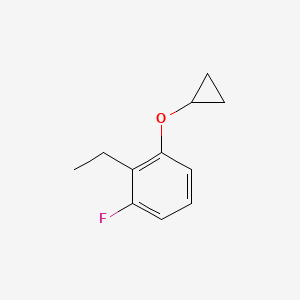
4-Hydroxy-2-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-isopropoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyl group at the fourth position, an isopropoxy group at the second position, and an amide group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-isopropoxybenzamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with isopropyl alcohol in the presence of a dehydrating agent such as sulfuric acid to form 4-hydroxy-2-isopropoxybenzoic acid. This intermediate is then converted to the benzamide by reacting with ammonia or an amine under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as esterification, hydrolysis, and amidation, with careful control of temperature, pressure, and reaction time to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-oxo-2-isopropoxybenzamide.
Reduction: Formation of 4-hydroxy-2-isopropoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-isopropoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Hydroxy-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.
4-Hydroxy-2-propoxybenzamide: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
4-Hydroxy-2-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
4-hydroxy-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-9-5-7(12)3-4-8(9)10(11)13/h3-6,12H,1-2H3,(H2,11,13) |
Clave InChI |
HBANYUGOMXNANO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


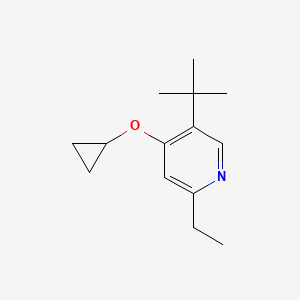
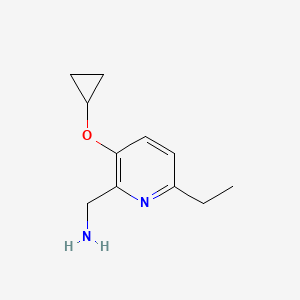

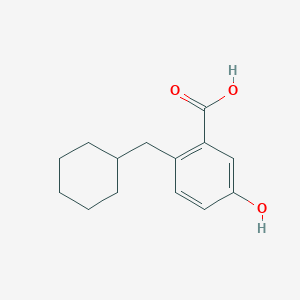


![1-[2-(Chloromethyl)-6-fluoropyridin-4-YL]ethanone](/img/structure/B14838241.png)
